N-(3-fluorophenyl)pentanamide
Description
N-(3-Fluorophenyl)pentanamide is a fluorinated aromatic amide derivative characterized by a pentanamide backbone attached to a meta-fluorinated phenyl group. The fluorine atom at the meta position introduces electron-withdrawing effects, which may enhance metabolic stability and influence lipophilicity compared to non-fluorinated or para-substituted analogs .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-(3-fluorophenyl)pentanamide |
InChI |
InChI=1S/C11H14FNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
OIGPCDXYKBRJLA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)F |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
N-(4-Methoxyphenyl)Pentanamide (N4MP)
- Structure : Features a para-methoxy group instead of meta-fluorine.
- Key Properties: Anthelmintic Activity: Demonstrated time- and concentration-dependent activity against Toxocara canis, comparable to albendazole but with lower cytotoxicity . Drug-Likeness: Adheres to Lipinski’s rule of five, with high gastrointestinal absorption and favorable logP (~2.8) . Synthesis: Synthesized via condensation of 4-anisidine and pentanoic acid, yielding 69% purity .
- Comparison :
- The para-methoxy group in N4MP enhances water solubility (TPSA = 46.2 Ų) due to its polar nature, whereas the meta-fluorine in N-(3-fluorophenyl)pentanamide may reduce polarity (estimated TPSA = 29.1 Ų) .
- Fluorine’s electron-withdrawing effect could improve metabolic stability compared to the electron-donating methoxy group .
N-(4-Phenylthiazol-2-yl)Pentanamide Derivatives
- Structure: Pentanamide linked to thiazole rings with varied substituents (e.g., chlorophenyl, nitroguanidino).
- Key Properties: Compound 15 (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide) showed moderate activity in unspecified assays .
- This compound’s simpler structure may offer synthetic advantages .
Fluorinated Analogs: Lipophilicity and Bioavailability
3-Methyl-N-[2-(Trifluoromethyl)Phenyl]Butanamide
- Structure : Trifluoromethyl group at the ortho position.
- Comparison :
N-(6-Fluoro-1,3-Benzothiazol-2-yl)Pentanamide
- Structure : Fluorine on a benzothiazole ring.
- Key Properties :
- Comparison :
Pharmacokinetic and Toxicity Profiles
- Toxicity : Fluorine’s blocking of reactive metabolic sites may reduce toxicity compared to albendazole, similar to N4MP’s low cytotoxicity profile .
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